4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride
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Overview
Description
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride is a chemical compound that features a nitrophenyl group attached to an aminopropanoate moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride typically involves the esterification of (4-nitrophenyl) acetic acid with (2S)-2-aminopropanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactors and process intensification techniques, such as Pickering-emulsion-based packed-bed microreactors, can significantly improve the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as ureas and carbamates.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Isocyanates for urea formation, chloroformates for carbamate formation.
Major Products
Reduction: 4-aminophenyl (2S)-2-aminopropanoate.
Substitution: Various urea and carbamate derivatives.
Scientific Research Applications
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins, potentially inhibiting their activity . The compound’s effects are mediated through its ability to form stable complexes with these molecular targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Shares the nitrophenyl group but differs in the amino acid moiety.
4-nitrophenyl chloroformate: Contains the nitrophenyl group but is used primarily in the formation of carbamates.
Uniqueness
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-nitrophenyl) 2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNSMBHNXCGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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